![molecular formula C22H18N4O2S3 B13135100 N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide CAS No. 62752-08-3](/img/structure/B13135100.png)
N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with phenylthio groups and a sulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with thiophenol to introduce the phenylthio groups. This is followed by the reaction with 4-methylbenzenesulfonamide under suitable conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The phenylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the sulfonamide or triazine ring.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio groups can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine ring can introduce various functional groups .
科学研究应用
N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s sulfonamide moiety makes it a potential candidate for biological studies, including enzyme inhibition and antimicrobial activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The triazine ring and phenylthio groups may also contribute to its overall biological activity by interacting with cellular components and disrupting normal cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives and sulfonamides, such as:
- 4,6-Bis(phenylthio)-1,3,5-triazine
- N-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine
- 4,6-Dichloro-1,3,5-triazine
Uniqueness
What sets N-(4,6-Bis(phenylthio)-1,3,5-triazin-2-yl)-4-methylbenzenesulfonamide apart is its combination of a triazine ring with phenylthio groups and a sulfonamide moiety. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications .
属性
CAS 编号 |
62752-08-3 |
|---|---|
分子式 |
C22H18N4O2S3 |
分子量 |
466.6 g/mol |
IUPAC 名称 |
N-[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18N4O2S3/c1-16-12-14-19(15-13-16)31(27,28)26-20-23-21(29-17-8-4-2-5-9-17)25-22(24-20)30-18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24,25,26) |
InChI 键 |
WOIMRLYEGLOISG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=N2)SC3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


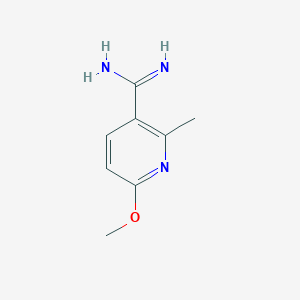
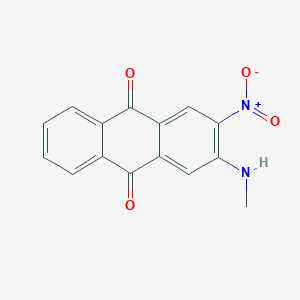
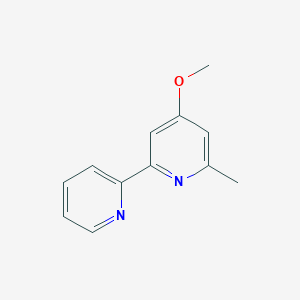
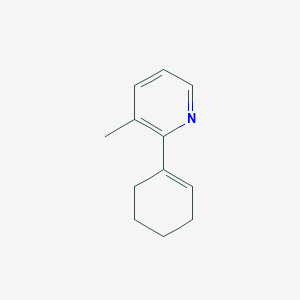
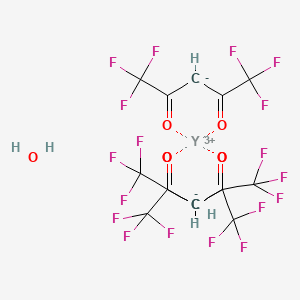
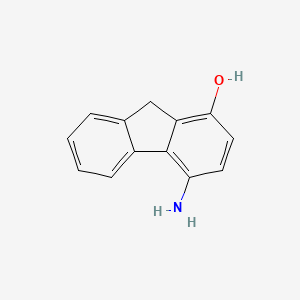
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13135044.png)
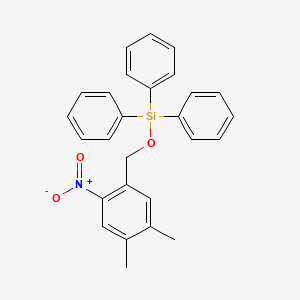
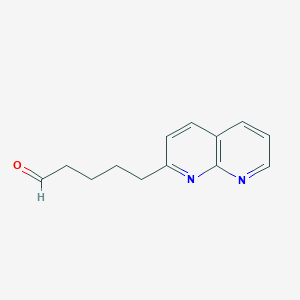
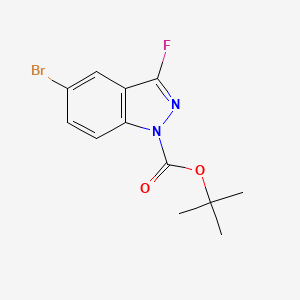
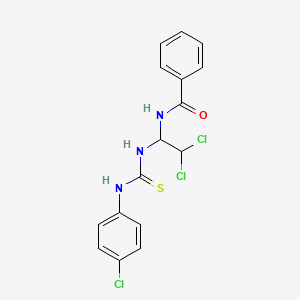
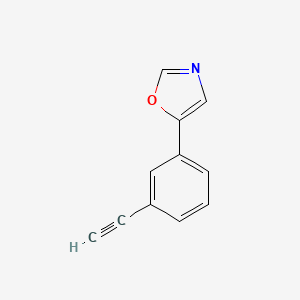
![3-Buten-1-ol,4-[2-(methylsulfonyl)phenyl]-](/img/structure/B13135091.png)
![7-methyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13135101.png)
